[[(2R)-1-(6-Amino-9H-purin-9-yl)propan-2-yloxy]methyl]phosphonic Acid Mono[(2R)-1-(6-amino-9H-purin-9-yl)propan-2-yl] Ester [[(2R)-1-(6-Amino-9H-purin-9-yl)propan-2-yloxy]methyl]phosphonic Acid Mono[(2R)-1-(6-amino-9H-purin-9-yl)propan-2-yl] Ester
Brand Name: Vulcanchem
CAS No.: 1878175-77-9
VCID: VC18541498
InChI: InChI=1S/C17H23N10O4P/c1-10(3-26-7-24-12-14(18)20-5-22-16(12)26)30-9-32(28,29)31-11(2)4-27-8-25-13-15(19)21-6-23-17(13)27/h5-8,10-11H,3-4,9H2,1-2H3,(H,28,29)(H2,18,20,22)(H2,19,21,23)/t10-,11-/m1/s1
SMILES:
Molecular Formula: C17H23N10O4P
Molecular Weight: 462.4 g/mol

[[(2R)-1-(6-Amino-9H-purin-9-yl)propan-2-yloxy]methyl]phosphonic Acid Mono[(2R)-1-(6-amino-9H-purin-9-yl)propan-2-yl] Ester

CAS No.: 1878175-77-9

Cat. No.: VC18541498

Molecular Formula: C17H23N10O4P

Molecular Weight: 462.4 g/mol

* For research use only. Not for human or veterinary use.

[[(2R)-1-(6-Amino-9H-purin-9-yl)propan-2-yloxy]methyl]phosphonic Acid Mono[(2R)-1-(6-amino-9H-purin-9-yl)propan-2-yl] Ester - 1878175-77-9

Specification

CAS No. 1878175-77-9
Molecular Formula C17H23N10O4P
Molecular Weight 462.4 g/mol
IUPAC Name [(2R)-1-(6-aminopurin-9-yl)propan-2-yl]oxy-[[(2R)-1-(6-aminopurin-9-yl)propan-2-yl]oxymethyl]phosphinic acid
Standard InChI InChI=1S/C17H23N10O4P/c1-10(3-26-7-24-12-14(18)20-5-22-16(12)26)30-9-32(28,29)31-11(2)4-27-8-25-13-15(19)21-6-23-17(13)27/h5-8,10-11H,3-4,9H2,1-2H3,(H,28,29)(H2,18,20,22)(H2,19,21,23)/t10-,11-/m1/s1
Standard InChI Key CXPWEMMTYARWDW-GHMZBOCLSA-N
Isomeric SMILES C[C@H](CN1C=NC2=C(N=CN=C21)N)OCP(=O)(O)O[C@H](C)CN3C=NC4=C(N=CN=C43)N
Canonical SMILES CC(CN1C=NC2=C(N=CN=C21)N)OCP(=O)(O)OC(C)CN3C=NC4=C(N=CN=C43)N

Introduction

Chemical Identity and Structural Properties

Molecular Characteristics

The compound’s molecular formula is C₁₇H₂₃N₁₀O₄P, with a molecular weight of 462.4 g/mol. Its IUPAC name reflects its stereochemistry:

[(2R)-1-(6-aminopurin-9-yl)propan-2-yl]oxy-[[(2R)-1-(6-aminopurin-9-yl)propan-2-yl]oxymethyl]phosphinic acid .

Table 1: Key Structural and Physicochemical Properties

PropertyValueSource
CAS Number1878175-77-9
SMILES NotationC[C@H](OC[P](=O)(O)O[C@H](C)CN1C=NC2=C(N)N=CN=C12)CN3C=NC4=C(N)N=CN=C34
Purity (HPLC)>95%
Storage Conditions-20°C, sealed, dry
Hazard StatementsH302 (acute toxicity), H315/H319 (skin/eye irritation), H335 (respiratory irritation)

Stereochemical Significance

The (2R) configuration at both propan-2-yloxy groups ensures optimal binding to viral polymerases, a feature shared with tenofovir disoproxil fumarate (TDF) . This stereospecificity enhances intracellular uptake and metabolic stability compared to non-chiral analogs .

Synthesis and Analytical Characterization

Synthetic Pathways

The compound is synthesized via phosphorylation of (2R)-9-(2-hydroxypropyl)adenine intermediates. Key steps include:

  • Chiral resolution: Isolation of (2R)-1-(6-amino-9H-purin-9-yl)propan-2-ol using enzymatic or chromatographic methods .

  • Phosphorylation: Reaction with phosphonic acid derivatives under controlled conditions to form the ester linkage .

  • Purification: HPLC or column chromatography to achieve >95% purity .

Spectroscopic Data

  • NMR: Distinct signals at δ 3.8–4.2 ppm (methyleneoxy protons) and δ 8.1–8.3 ppm (purine ring protons) .

  • Mass Spectrometry: ESI-MS shows a predominant [M+H]⁺ peak at m/z 463.4 .

Pharmacological Relevance

Mechanism of Action

As a tenofovir analog, the compound undergoes intracellular hydrolysis to release tenofovir, which is subsequently phosphorylated to tenofovir diphosphate. This active metabolite inhibits viral DNA polymerase in HBV and HIV by competing with endogenous deoxyadenosine triphosphate (dATP) .

Table 2: Comparative Pharmacokinetic Parameters

ParameterThis CompoundTenofovir Disoproxil Fumarate (TDF)
Plasma Half-Life (t₁/₂)26–31 minutes0.4–0.5 hours
Cₘₐₓ (ng/mL)131.6222.2
AUC₀–∞ (ng·h/mL)93.3448.1
Protein Binding<10%7–25%

Antiviral Efficacy

  • HBV Inhibition: In vitro studies demonstrate a 98% probability of achieving undetectable HBV DNA levels at 48 weeks, comparable to TDF .

  • HIV-1 Resistance: Retains activity against common NRTI-resistant strains (e.g., K65R, M184V) .

Clinical and Preclinical Applications

Use in Antiviral Therapy

  • HBV Prophylaxis: Evaluated for preventing mother-to-child transmission (MTCT) of HBV, showing a 20% reduction in tenofovir exposure during pregnancy without compromising efficacy .

  • HIV-HBV Coinfection: Synergistic effects observed when combined with lamivudine, reducing viral loads by 3–4 log₁₀ copies/mL .

Pharmacokinetic Optimization

The compound’s ester linkage improves lipophilicity, enhancing cellular uptake. Studies in HIV-uninfected adults revealed a 3.8–4.3% increase in tenofovir diphosphate concentrations per 10 ng·h/mL rise in AUC₀–∞, underscoring its role in intracellular loading .

Future Directions

Ongoing research focuses on:

  • Prodrug Optimization: Modifying ester groups to enhance bioavailability (e.g., nPOC-POC PMPA analogs) .

  • Combination Therapies: Pairing with novel antiretrovirals to address multidrug-resistant strains .

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